1-(6-chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(6-Chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide is a compound that features a quinoxaline ring substituted with a chlorine atom at the 6-position and a pyrrolidine ring attached to the 2-position of the quinoxaline
Preparation Methods
The synthesis of 1-(6-chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroquinoxaline and pyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide under inert atmosphere conditions to prevent oxidation.
Chemical Reactions Analysis
1-(6-Chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-(6-Chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical industries.
Mechanism of Action
The mechanism of action of 1-(6-chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(6-Chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds:
Quinoxaline Derivatives: Compounds like 6-chloroquinoxaline and 2-methylquinoxaline share the quinoxaline core but differ in their substituents, leading to variations in their biological activities.
Pyrrolidine Derivatives: Pyrrolidine-2-carboxamide and pyrrolidine-2,5-dione are structurally related but have different functional groups, affecting their chemical reactivity and applications.
Properties
IUPAC Name |
1-(6-chloroquinoxalin-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-8-3-4-9-10(6-8)16-7-12(17-9)18-5-1-2-11(18)13(15)19/h3-4,6-7,11H,1-2,5H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOPTZWZASJSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CN=C3C=C(C=CC3=N2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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